molecular formula C13H9FO2 B011256 2-Fluoro-4'-hydroxybenzophenone CAS No. 101969-75-9

2-Fluoro-4'-hydroxybenzophenone

Cat. No.: B011256
CAS No.: 101969-75-9
M. Wt: 216.21 g/mol
InChI Key: FHFDJJWFCDGBEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4’-hydroxybenzophenone is an organic compound with the molecular formula C13H9FO2 It is a derivative of benzophenone, where a fluorine atom is substituted at the 2-position and a hydroxyl group at the 4’-position

Scientific Research Applications

2-Fluoro-4’-hydroxybenzophenone has several scientific research applications:

    Material Science: Used as a building block for the synthesis of polymers and advanced materials with specific properties.

    Pharmaceuticals: Investigated for its potential as an intermediate in the synthesis of biologically active compounds.

    Analytical Chemistry: Used as a standard or reference compound in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4’-hydroxybenzophenone typically involves the Friedel-Crafts acylation reaction. The process begins with the reaction of 2-fluorobenzoyl chloride with phenol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-Fluorobenzoyl chloride+PhenolAlCl32-Fluoro-4’-hydroxybenzophenone\text{2-Fluorobenzoyl chloride} + \text{Phenol} \xrightarrow{\text{AlCl}_3} \text{2-Fluoro-4'-hydroxybenzophenone} 2-Fluorobenzoyl chloride+PhenolAlCl3​​2-Fluoro-4’-hydroxybenzophenone

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-4’-hydroxybenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are used to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4’-hydroxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-fluoro-4’-hydroxybenzoic acid.

    Reduction: Formation of 2-fluoro-4’-hydroxybenzyl alcohol.

    Substitution: Formation of 2-substituted-4’-hydroxybenzophenone derivatives.

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-hydroxybenzophenone involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and binding affinity with biological molecules or other chemical entities.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzophenone: Lacks the fluorine substitution, resulting in different chemical properties and reactivity.

    2-Fluorobenzophenone: Lacks the hydroxyl group, affecting its hydrogen bonding capability.

    4-Fluorobenzophenone: Fluorine substitution at a different position, leading to variations in reactivity and applications.

Uniqueness

2-Fluoro-4’-hydroxybenzophenone is unique due to the presence of both the fluorine atom and the hydroxyl group, which confer distinct chemical properties. The combination of these functional groups allows for specific interactions and reactivity patterns that are not observed in its analogs.

Properties

IUPAC Name

(2-fluorophenyl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO2/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFDJJWFCDGBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382522
Record name 2-Fluoro-4'-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101969-75-9
Record name 2-Fluoro-4'-hydroxybenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4'-hydroxybenzophenone
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4'-hydroxybenzophenone
Reactant of Route 3
Reactant of Route 3
2-Fluoro-4'-hydroxybenzophenone
Reactant of Route 4
Reactant of Route 4
2-Fluoro-4'-hydroxybenzophenone
Reactant of Route 5
Reactant of Route 5
2-Fluoro-4'-hydroxybenzophenone
Reactant of Route 6
Reactant of Route 6
2-Fluoro-4'-hydroxybenzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.